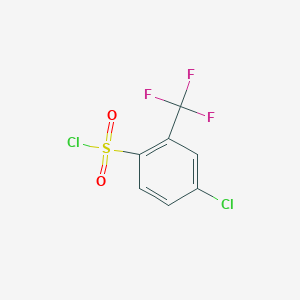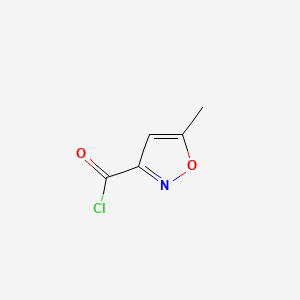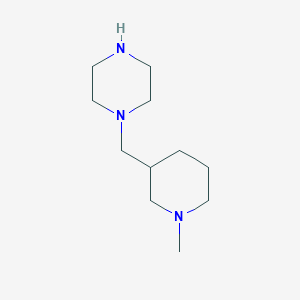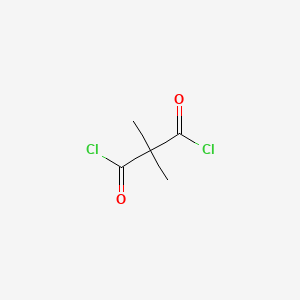
Dimethylmalonyl chloride
概要
説明
Dimethylmalonyl chloride is a chemical compound with the linear formula (H3C)2C(COCl)2 . It is also known by other names such as 2,2-Dimethylmalonic acid dichloride, 2,2-Dimethylmalonyl dichloride, 2,2-Dimethylpropanedioyl dichloride, and Dimethylmalonic acid dichloride .
Synthesis Analysis
In a study, a hyperbranched polyester was synthesized using dimethylmalonyl chloride as the difunctional monomer . The process involved A2+B3 interfacial polymerization, with 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) as the trifunctional monomer .Molecular Structure Analysis
The molecular structure of Dimethylmalonyl chloride is represented by the formula (H3C)2C(COCl)2 . It has a molecular weight of 169.01 .Physical And Chemical Properties Analysis
Dimethylmalonyl chloride is a liquid at room temperature . It has a refractive index of 1.451 (lit.) . Its boiling point is 60 °C at 10 mmHg (lit.) , and it has a density of 1.278 g/mL at 25 °C (lit.) .科学的研究の応用
Synthesis of Organic Compounds
Dimethylmalonyl chloride is often used in the synthesis of various organic compounds . Its unique structure allows it to react with a variety of other substances to create new compounds with diverse properties.
Production of Alkaloids
In the field of pharmaceutical research, Dimethylmalonyl chloride can be used in the synthesis of alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological effects and are used in medicine for pain relief, as muscle relaxants, and as anti-inflammatory agents .
Creation of Tetracyclic Cores
Dimethylmalonyl chloride can be used to create tetracyclic cores, which are a common structure in many natural products . These structures are often used in the development of new drugs and therapies .
Production of Polymers
In material science, Dimethylmalonyl chloride can be used in the production of polymers . These polymers can have a variety of uses, from creating new materials to serving as the basis for innovative technologies .
Development of N-Doped TiO2 Films
Dimethylmalonyl chloride can be used in the development of N-doped TiO2 films . These films have potential applications in a variety of fields, including electronics and energy storage .
Research and Development
More generally, Dimethylmalonyl chloride is used in a variety of research and development applications . Its unique properties make it a valuable tool for scientists in many different fields .
Safety and Hazards
Dimethylmalonyl chloride is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using personal protective equipment . In case of contact with skin or eyes, immediate medical attention is required .
将来の方向性
特性
IUPAC Name |
2,2-dimethylpropanedioyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O2/c1-5(2,3(6)8)4(7)9/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXQAYQWVNXIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403917 | |
| Record name | Dimethylmalonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylmalonyl chloride | |
CAS RN |
5659-93-8 | |
| Record name | Dimethylmalonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylmalonyl Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the synthetic applications of dimethylmalonyl chloride?
A1: Dimethylmalonyl chloride is a versatile reagent in organic synthesis. It reacts with lithium enolates and silyl enol ethers to yield 3,4-dihydro-2,4-dioxo-2H-pyrans, which can be further transformed into 2-pyrones under specific conditions []. Additionally, it reacts with arylpropynehydrazides to form pyrazolo-condensed 1,3-oxazines via a thermal cyclization reaction [].
Q2: How can dimethylmalonyl chloride be used in the preparation of chiral ligands?
A2: Dimethylmalonyl chloride is a key building block in the synthesis of chiral bis(oxazoline) ligands. Reaction with (S)-phenylglycine methyl ester, followed by several transformations, leads to the formation of the enantiomerically pure (S,S)-bis(oxazoline) ligand []. This ligand has proven effective in various enantioselective metal-catalyzed reactions, including Diels-Alder reactions, cyclopropenation of olefins, and aziridination of styrenes [].
Q3: Are there any applications of dimethylmalonyl chloride in material science?
A3: Dimethylmalonyl chloride serves as a difunctional monomer in the synthesis of chelating hyperbranched polyester (CHPE) nanoparticles []. These nanoparticles demonstrate potential for removing heavy metal ions like Cd(II) from water due to the presence of numerous functional groups within their structure [].
Q4: What spectroscopic techniques are typically used to characterize dimethylmalonyl chloride and its derivatives?
A4: Common spectroscopic techniques employed to characterize dimethylmalonyl chloride and its reaction products include infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy [, , ]. These methods provide valuable information regarding the functional groups and structural features of the compounds.
Q5: Has dimethylmalonyl chloride been used in any other heterocyclic syntheses besides those mentioned?
A5: Yes, dimethylmalonyl chloride has been utilized in the synthesis of pyrrolo[3,2-c]azepines and pyrrolo[3,2-b]azepines []. Specifically, it participates in cyclocondensation reactions to generate diversely substituted azepines, highlighting its versatility in heterocyclic chemistry.
Q6: How is the purity of dimethylmalonyl chloride assessed after synthesis?
A6: The purity of synthesized dimethylmalonyl chloride is commonly evaluated using a combination of techniques, primarily IR and NMR spectroscopy []. These techniques offer insights into the compound's molecular structure and help identify potential impurities present.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide](/img/structure/B1587284.png)


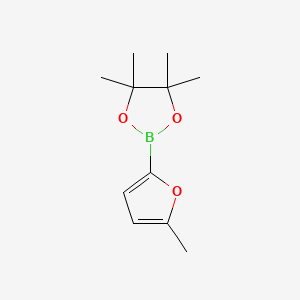
![2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1587290.png)


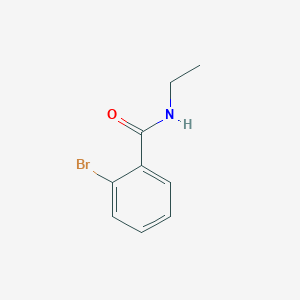

![3A,3b,6a,6b-tetramethylcyclobuta[1,2-c:3,4-c']difuran-1,3,4,6(3aH,3bH,6aH,6bH)-tetraone](/img/no-structure.png)

